Palmidin B
Description
Palmidin B is a bioactive anthraquinone derivative primarily isolated from Rheum palmatum (Chinese rhubarb) and other medicinal plants . Its chemical structure is defined as 4,4',5,5'-tetrahydroxy-2-(hydroxymethyl)-2'-methyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione, with the molecular formula C₃₀H₂₂O₇ and a molecular weight of 494.49 g/mol . This compound belongs to the bianthraquinone subclass, characterized by two anthracene units linked at the C9-C9' positions, with hydroxyl, methyl, and hydroxymethyl substituents enhancing its polarity and bioactivity .
This compound exhibits moderate solubility in polar solvents (e.g., methanol, DMSO) and demonstrates favorable ADMET properties:
- LogP: 2.1 (indicating moderate lipophilicity)
- Hydrogen bond donors/acceptors: 6/7 (supporting protein interactions)
- Hepatotoxicity risk: Low (predicted via computational models) .
Pharmacologically, this compound has shown antimicrobial, antioxidant, and anti-inflammatory activities, with emerging evidence of its role in inhibiting cytochrome P450 enzymes (CYP3A4 and CYP2C19), making it a candidate for drug-drug interaction studies .
Properties
CAS No. |
17062-56-5 |
|---|---|
Molecular Formula |
C30H22O7 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
10-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9H-anthracen-9-yl]-1,8-dihydroxy-3-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O7/c1-13-8-17-23(15-4-2-6-19(32)25(15)29(36)27(17)21(34)9-13)24-16-5-3-7-20(33)26(16)30(37)28-18(24)10-14(12-31)11-22(28)35/h2-11,23-24,31-35H,12H2,1H3 |
InChI Key |
AGYHUJLPTURBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)CO)C=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmidin B typically involves the oxidative coupling of anthrone derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired anthracene structure .
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification from natural sources, particularly rhubarb roots. The process involves solvent extraction followed by chromatographic techniques to isolate and purify the compound. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation, offering a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
Palmidin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of this compound typically yields dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Anthraquinones
Reduction: Dihydroanthracenes
Substitution: Halogenated anthracenes
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular processes and as a potential biomarker.
Medicine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of Palmidin B is primarily attributed to its ability to interact with cellular proteins and enzymes. It acts by inhibiting specific signaling pathways, such as the NF-κB and PI3K pathways, which are involved in cell proliferation and survival. The compound’s hydroxyl groups facilitate binding to target proteins, leading to the modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Table 1: Structural Differences Among Palmidin Derivatives
| Compound | R₁ | R₂ | R₃ | R₄ | R₅ | R₆ | Molecular Formula |
|---|---|---|---|---|---|---|---|
| Palmidin A | CH₂OH | H | H | OH | H | CH₃ | C₃₀H₂₂O₈ |
| This compound | CH₂OH | H | H | CH₃ | H | H | C₃₀H₂₂O₇ |
| Palmidin C | CH₃ | H | H | OH | H | CH₃ | C₃₁H₂₄O₇ |
| Rheidin C | COOH | OH | H | OH | CH₃ | H | C₃₁H₂₄O₉ |
Key Observations :
- Palmidin A has an additional hydroxyl group (R₄ = OH) compared to this compound (R₄ = CH₃), enhancing its polarity and binding affinity for kinases like PIK3CA .
- Palmidin C and Rheidin C feature carboxyl or hydroxyl groups, altering their metabolic stability and enzyme inhibition profiles .
Pharmacological Activity Comparison
Enzyme Inhibition
Table 2: Binding Energies (kcal/mol) of Palmidin Derivatives with Key Targets
Key Findings :
Stability and ADMET Profiles
Table 3: Comparative ADMET Properties
| Property | Palmidin A | This compound | Palmidin C |
|---|---|---|---|
| LogP | 1.8 | 2.1 | 2.4 |
| Polar Surface Area | 150 Ų | 135 Ų | 140 Ų |
| Hepatotoxicity | Low | Low | Moderate |
| CYP2D6 Inhibition | Yes | No | Yes |
Q & A
Q. What ethical frameworks guide cross-disciplinary studies involving this compound and human-derived samples?
- Methodological Approach :
- Obtain IRB approval for biospecimen use, ensuring informed consent and anonymization .
- Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Disclose conflicts of interest and funding sources in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
